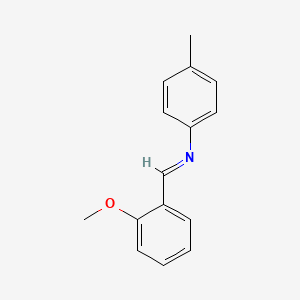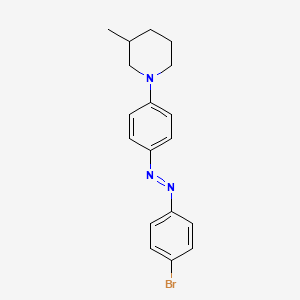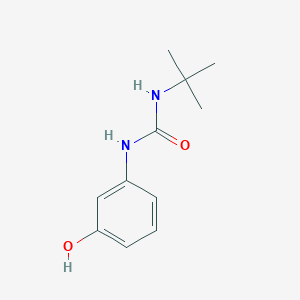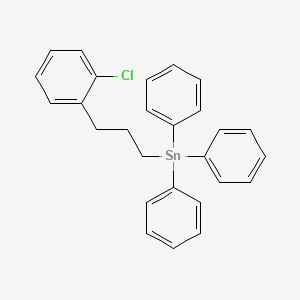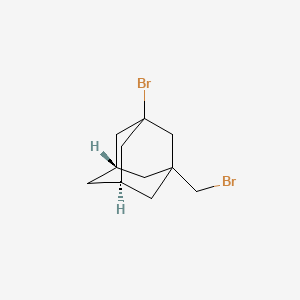
6-Methoxyquinoline; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It consists of a quinoline ring system with a methoxy group attached to the sixth carbon atom. This compound occurs naturally in certain plants, such as tobacco and tea, and has been shown to have biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the formula (O2N)3C6H2OH. It is a crystalline solid that is pale yellow and odorless. Picric acid is one of the most acidic phenols and is primarily used as an explosive. It has also been used as a dye and in medicine as an antiseptic .
Méthodes De Préparation
6-Methoxyquinoline: can be synthesized through various methods. One common method involves the cyclization of o-aminobenzyl alcohols with ketones using a transition metal catalyst. This reaction typically occurs under acidic conditions and at elevated temperatures . Industrial production methods often involve the use of green and sustainable processes, such as microwave-assisted synthesis and solvent-free reactions .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the initial sulfonation of phenol to form phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol . This method is widely used in industrial settings due to its efficiency and high yield .
Analyse Des Réactions Chimiques
6-Methoxyquinoline: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, acids, and bases. Major products formed from these reactions include fluorescent zinc and chlorine sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors .
2,4,6-Trinitrophenol: is known for its explosive properties and undergoes redox reactions. It reacts with thiocyanate ions in acidic conditions, resulting in a redox reaction that produces various intermediates and final products . Additionally, it can undergo electrophilic substitution reactions, such as nitration, to form other nitroaromatic compounds .
Applications De Recherche Scientifique
6-Methoxyquinoline: has a wide range of scientific research applications. It is used as a precursor in the synthesis of fluorescent sensors, tubulin polymerization inhibitors, and bacterial DNA gyrase inhibitors . In biology and medicine, it has shown potential as an antitumor agent, particularly in the treatment of lung carcinoma . It is also used in the development of single-ion magnets and other advanced materials .
2,4,6-Trinitrophenol: is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the development of sensors for detecting nitroaromatic compounds in water and soil samples . Additionally, it has applications in the dye industry and as an antiseptic in medical settings .
Mécanisme D'action
6-Methoxyquinoline: exerts its effects through various mechanisms. It can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as DNA and proteins, disrupting their normal functions and leading to cell death .
2,4,6-Trinitrophenol: acts as an explosive by rapidly decomposing and releasing large amounts of energy. Its mechanism of action involves the formation of highly reactive intermediates that undergo rapid oxidation-reduction reactions, resulting in an explosive release of energy . In biological systems, it can interact with cellular components, leading to oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline: is similar to other quinoline derivatives, such as 6-methylquinoline and 8-amino-6-methoxyquinoline . its unique methoxy group at the sixth position gives it distinct biological activities and chemical properties. For example, it has shown greater antitumor activity compared to other quinoline derivatives .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT) . Its high acidity and explosive properties make it unique among these compounds. It is more explosive than TNT and has a wider range of applications in various industries .
Propriétés
Numéro CAS |
7533-21-3 |
|---|---|
Formule moléculaire |
C16H12N4O8 |
Poids moléculaire |
388.29 g/mol |
Nom IUPAC |
6-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
Clé InChI |
MIKABYXMZMZBNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


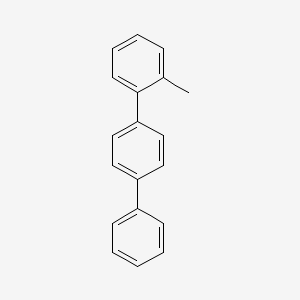
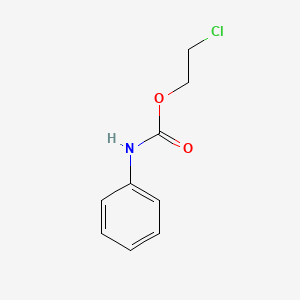
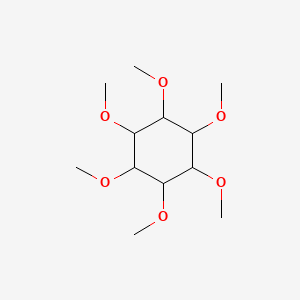

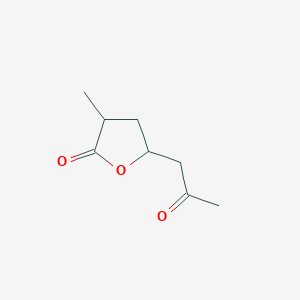
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

